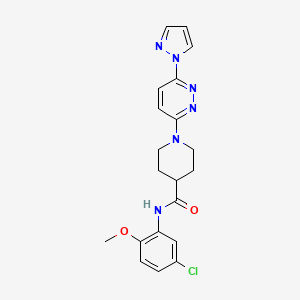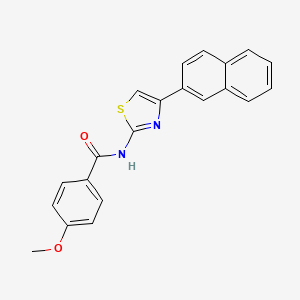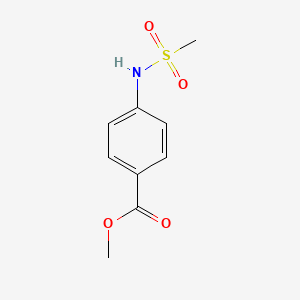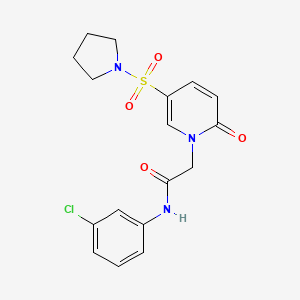![molecular formula C19H17ClN2OS B3009521 3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313366-32-4](/img/structure/B3009521.png)
3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic compounds with potential biological activities has been a focus of several studies. In particular, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has been reported as a precursor for novel heterocyclic compounds with insecticidal activity. The methodology involved exploiting the reactivity of cyanomethylene functionality to construct new heterocycles hybrid with a 1,3,4-thiadiazole moiety, which were then structurally characterized and evaluated for their insecticidal activity against cotton leaf worm . Similarly, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was achieved through dehydrosulfurization of hydrazinecarbothioamide, yielding a new derivative of 1,3,4-thiadiazole with potential as a DHFR inhibitor . Another study reported the synthesis of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides, which were screened for antibacterial, antifungal, and antitubercular activities .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Elemental analysis, IR, 1H and 13C NMR, and mass spectra were employed to characterize the compounds with insecticidal activity . Similarly, 1H and 13C NMR spectroscopy data were used to confirm the structure of the DHFR inhibitor derivative . The compounds synthesized from 1,2,3-benzotriazole were also confirmed by chemical and spectroscopic analyses .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often exploit the reactivity of specific functional groups. For instance, the cyanomethylene functionality was used to construct new heterocycles , while the dehydrosulfurization reaction was key in obtaining the DHFR inhibitor derivative . The conventional methods used for the synthesis of azetidinecarboxamides also highlight the diverse chemical reactions utilized in the creation of these heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structural features and the presence of heteroatoms in the rings. The insecticidal activity of the compounds synthesized in study suggests that the presence of the 1,3,4-thiadiazole moiety and the cyanomethylene group contribute to their biological efficacy. The potential inhibition of DHFR by the compound synthesized in study indicates that the specific arrangement of chlorine atoms and the thiadiazole ring may play a crucial role in its binding affinity. The antibacterial, antifungal, and antitubercular activities of the azetidinecarboxamides synthesized in study also reflect the importance of the benzotriazole moiety and the substituted phenyl group in their biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Design and Synthesis for Anticancer Activity : A study by Ravinaik et al. (2021) details the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing significant anticancer activity against various cancer cell lines.
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : Chawla (2016) discusses the antimicrobial properties of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, highlighting their effectiveness against various bacterial and fungal species (Chawla, 2016).
- Antibacterial and Antifungal Properties : The study by Bikobo et al. (2017) synthesizes N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing potent antimicrobial activity, particularly against Gram-positive bacteria.
Other Pharmaceutical Applications
- Pro-apoptotic Indapamide Derivatives : Yılmaz et al. (2015) investigated pro-apoptotic indapamide derivatives as anticancer agents, including compounds related to the thiazole structure, demonstrating notable activity against melanoma cell lines (Yılmaz et al., 2015).
- In Vitro Antioxidant Properties : A study by Jaishree et al. (2012) reports on the antioxidant activity of new thiazole derivatives, emphasizing the potential of these compounds in oxidative stress-related conditions.
Structural and Chemical Studies
- Characterization and Crystallography : Research by Priya et al. (2006) provides a detailed analysis of benzamide derivatives with various bioactive moieties, including their antimicrobial efficacy and crystallographic studies.
Gelation and Material Science
- Supramolecular Gelators : Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators, focusing on the role of methyl functionality in gelation behavior (Yadav & Ballabh, 2020).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to have potent activity against the peroxisome proliferator-activated receptor delta (PPARδ), a key regulator of lipid metabolism and inflammation .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The chemical properties of thiazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-11-7-12(2)17(13(3)8-11)16-10-24-19(21-16)22-18(23)14-5-4-6-15(20)9-14/h4-10H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPSJRHURBNISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

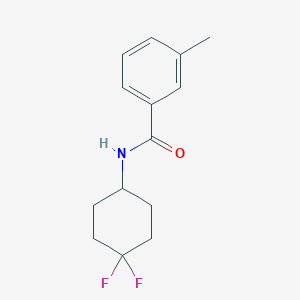
![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)
![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)
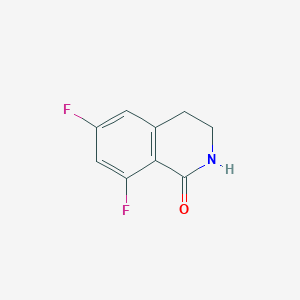
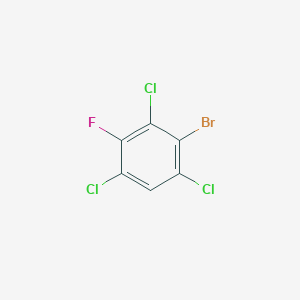

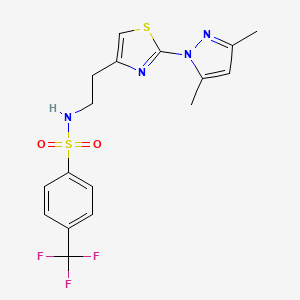
![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)

